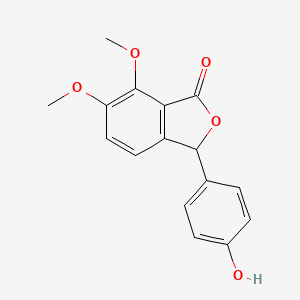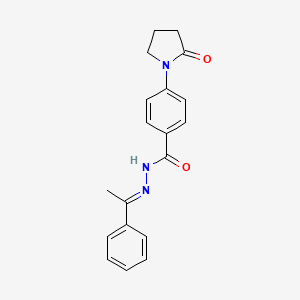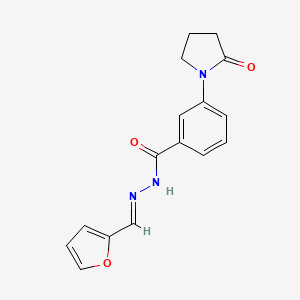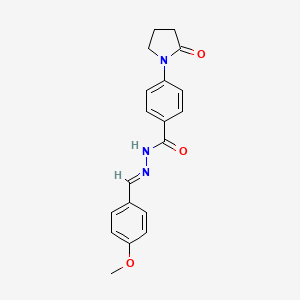![molecular formula C15H17N3OS B3833473 4-anilino-N-[(E)-thiophen-2-ylmethylideneamino]butanamide](/img/structure/B3833473.png)
4-anilino-N-[(E)-thiophen-2-ylmethylideneamino]butanamide
Overview
Description
4-anilino-N-[(E)-thiophen-2-ylmethylideneamino]butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an anilino group, a thiophene ring, and a butanamide backbone. The presence of these functional groups endows the compound with distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-anilino-N-[(E)-thiophen-2-ylmethylideneamino]butanamide typically involves the condensation of an aniline derivative with a thiophene aldehyde under specific reaction conditions. One common method involves the use of a Schiff base reaction, where the aniline derivative reacts with the thiophene aldehyde in the presence of a suitable catalyst, such as acetic acid, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-anilino-N-[(E)-thiophen-2-ylmethylideneamino]butanamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Thiophene oxide derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated anilino derivatives.
Scientific Research Applications
4-anilino-N-[(E)-thiophen-2-ylmethylideneamino]butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-anilino-N-[(E)-thiophen-2-ylmethylideneamino]butanamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
4-anilino-N-phenethylpiperidine: A structurally related compound with different biological activity.
Thiophene-2-carboxamide derivatives: Compounds with similar thiophene rings but different functional groups
Uniqueness
4-anilino-N-[(E)-thiophen-2-ylmethylideneamino]butanamide stands out due to its unique combination of anilino, thiophene, and butanamide groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
4-anilino-N-[(E)-thiophen-2-ylmethylideneamino]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c19-15(18-17-12-14-8-5-11-20-14)9-4-10-16-13-6-2-1-3-7-13/h1-3,5-8,11-12,16H,4,9-10H2,(H,18,19)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQQXCOFOBWGIV-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCCC(=O)NN=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NCCCC(=O)N/N=C/C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(dibenzo[b,d]furan-2-yloxy)-5-nitroaniline](/img/structure/B3833390.png)
![4-(PHENYLAMINO)-N'-[(E)-(PYRIDIN-3-YL)METHYLIDENE]BUTANEHYDRAZIDE](/img/structure/B3833396.png)
![1-[2-(dimethylamino)ethyl]-N-mesitylprolinamide](/img/structure/B3833409.png)



![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(dicyclopropylmethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B3833448.png)
![4-[(4-methoxyphenyl)amino]-N'-(3-nitrobenzylidene)butanohydrazide](/img/structure/B3833455.png)
![2,2,2-trifluoro-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]acetamide](/img/structure/B3833460.png)
![N-[(E)-2-methylpropylideneamino]-4-(2-oxopyrrolidin-1-yl)benzamide](/img/structure/B3833479.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B3833480.png)
![4-(4-methylanilino)-N-[(E)-thiophen-2-ylmethylideneamino]butanamide](/img/structure/B3833484.png)
![8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3833489.png)

